Cas no 1807286-77-6 (Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate)
Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate
-
- Inchi: 1S/C11H10N2O5/c1-2-18-11(15)7-3-4-10(13(16)17)8(5-12)9(7)6-14/h3-4,14H,2,6H2,1H3
- InChI Key: NJDWJMDQPMVEMU-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=C(C#N)C=1CO)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 369
- XLogP3: 0.8
- Topological Polar Surface Area: 116
Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007024-1g |
Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate |
1807286-77-6 | 97% | 1g |
$1519.80 | 2023-09-03 |
Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate
Comprehensive Overview of Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate (CAS No. 1807286-77-6)
Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate (CAS No. 1807286-77-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This ester derivative, characterized by the presence of cyano, hydroxymethyl, and nitro functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H10N2O5, reflects a balanced combination of reactivity and stability, making it valuable for applications ranging from drug development to material science.
In recent years, the demand for nitroaromatic compounds like Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate has surged, driven by their role in designing biologically active molecules. Researchers frequently explore its potential in catalysis and green chemistry, aligning with global trends toward sustainable synthesis. The compound’s electron-withdrawing nitro group enhances its utility in cross-coupling reactions, a hot topic in organic chemistry forums and AI-driven research platforms.
The synthesis of Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate typically involves multi-step protocols, including esterification and nitration processes. Its hydroxymethyl moiety offers opportunities for further functionalization, a feature often highlighted in patents related to antimicrobial agents or polymer additives. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for purity verification, addressing common queries from quality control professionals.
From an industrial perspective, CAS No. 1807286-77-6 is often discussed alongside high-value intermediates and custom synthesis services. Its compatibility with flow chemistry setups—a trending keyword in AI-powered literature searches—makes it attractive for scalable production. Environmental considerations also play a role; studies focus on optimizing its synthesis to minimize waste, resonating with ESG (Environmental, Social, and Governance) metrics in chemical manufacturing.
In conclusion, Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate exemplifies innovation at the intersection of medicinal chemistry and industrial applications. Its adaptability to modern synthetic challenges ensures its relevance in both academic and commercial spheres, while its structural complexity continues to inspire breakthroughs in molecular design.
1807286-77-6 (Ethyl 3-cyano-2-hydroxymethyl-4-nitrobenzoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)